Trypanothione disulfide
Trypanothione disulfide
Trypanothione disulfide is an organic disulfide resulting from the formal oxidative coupling of the thiol groups of N(1),N(8)-bis(glutathionyl)-spermidine from the insect-parasitic trypanosomatid Crithidia fasciculata. It derives from a trypanothione. It is a conjugate base of a trypanothione disulfide(1+).
Trypanothione disulfide, also known as oxidized trypanothione or TSST, belongs to the class of organic compounds known as cyclic peptides. Cyclic peptides are compounds containing a cyclic moiety bearing a peptide backbone. Trypanothione disulfide is considered to be a practically insoluble (in water) and relatively neutral molecule. Trypanothione disulfide can be converted into trypanothione.
Trypanothione disulfide, also known as oxidized trypanothione or TSST, belongs to the class of organic compounds known as cyclic peptides. Cyclic peptides are compounds containing a cyclic moiety bearing a peptide backbone. Trypanothione disulfide is considered to be a practically insoluble (in water) and relatively neutral molecule. Trypanothione disulfide can be converted into trypanothione.
Brand Name:
Vulcanchem
CAS No.:
96304-42-6
VCID:
VC0104310
InChI:
InChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1
SMILES:
C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N
Molecular Formula:
C27H47N9O10S2
Molecular Weight:
721.9 g/mol
Trypanothione disulfide
CAS No.: 96304-42-6
Reference Standards
VCID: VC0104310
Molecular Formula: C27H47N9O10S2
Molecular Weight: 721.9 g/mol
CAS No. | 96304-42-6 |
---|---|
Product Name | Trypanothione disulfide |
Molecular Formula | C27H47N9O10S2 |
Molecular Weight | 721.9 g/mol |
IUPAC Name | (2S)-2-amino-5-[[(4R,23R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,19,22-tetraoxo-1,2-dithia-6,9,13,18,21-pentazacyclotetracos-23-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1 |
Standard InChIKey | LZMSXDHGHZKXJD-VJANTYMQSA-N |
Isomeric SMILES | C1CCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N |
SMILES | C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N |
Canonical SMILES | C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N |
Description | Trypanothione disulfide is an organic disulfide resulting from the formal oxidative coupling of the thiol groups of N(1),N(8)-bis(glutathionyl)-spermidine from the insect-parasitic trypanosomatid Crithidia fasciculata. It derives from a trypanothione. It is a conjugate base of a trypanothione disulfide(1+). Trypanothione disulfide, also known as oxidized trypanothione or TSST, belongs to the class of organic compounds known as cyclic peptides. Cyclic peptides are compounds containing a cyclic moiety bearing a peptide backbone. Trypanothione disulfide is considered to be a practically insoluble (in water) and relatively neutral molecule. Trypanothione disulfide can be converted into trypanothione. |
Synonyms | L-γ-Glutamyl-L-cysteinyl-N-[3-[[4-[[N-(N-L-γ-glutamyl-L-cysteinyl)glycyl]amino]butyl]amino]propyl]-glycinamide Cyclic (2→3)-disulfide; 1,2-Dithia-6,9,13,18,21-pentaazacyclotetracosane Cyclic Peptide Derivative; Oxidized Trypanothione; Trypanothione D |
PubChem Compound | 115098 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume